N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and isoxazole rings, followed by their functionalization and coupling.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Isoxazole Ring Synthesis: The isoxazole ring can be prepared through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The final step involves coupling the thiazole and isoxazole rings with the furan and carboxamide groups under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the thiazole or furan rings using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, particularly the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the carboxamide group would produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and isoxazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide: can be compared with other thiazole and isoxazole derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c1-11-17(27-19(22-11)12-5-2-3-6-13(12)20)10-21-18(24)14-9-16(26-23-14)15-7-4-8-25-15/h2-9H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGGOPXSCYTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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